2-(2-Chlorothiophen-3-yl)-3-methylbutanoic acid
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Overview
Description
2-(2-Chlorothiophen-3-yl)-3-methylbutanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a chlorine atom and a methylbutanoic acid moiety in this compound makes it unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorothiophen-3-yl)-3-methylbutanoic acid typically involves the chlorination of thiophene derivatives followed by the introduction of the methylbutanoic acid group. One common method involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of acetic acid and benzene under a nitrogen atmosphere. The reaction mixture is heated to 80°C to achieve chlorination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorothiophen-3-yl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorothiophen-3-yl)-3-methylbutanoic acid has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(2-Chlorothiophen-3-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-Chlorothiophen-3-yl)-3-methylbutanoic acid is unique due to the presence of both a chlorine atom and a methylbutanoic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C9H11ClO2S |
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Molecular Weight |
218.70 g/mol |
IUPAC Name |
2-(2-chlorothiophen-3-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H11ClO2S/c1-5(2)7(9(11)12)6-3-4-13-8(6)10/h3-5,7H,1-2H3,(H,11,12) |
InChI Key |
OKZNKLZWZHGSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(SC=C1)Cl)C(=O)O |
Origin of Product |
United States |
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